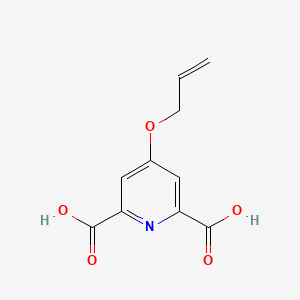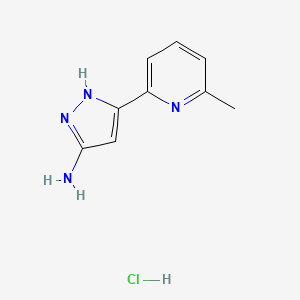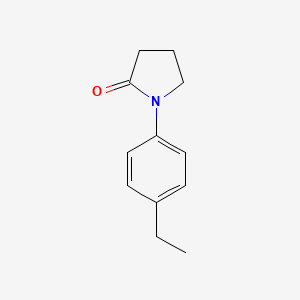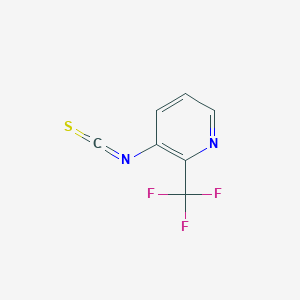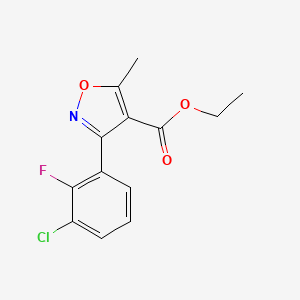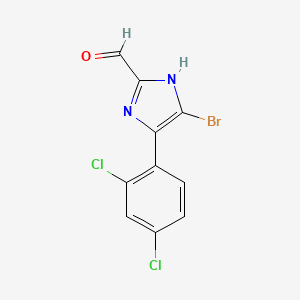
5-Bromo-4-(2,4-dichlorophenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “MFCD33022657” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Industrial Production Methods: Industrial production of “MFCD33022657” often involves scaling up the laboratory synthesis methods to accommodate larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022657” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of “MFCD33022657” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome and the major products formed.
Major Products: The major products formed from the reactions of “MFCD33022657” depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Applications De Recherche Scientifique
“MFCD33022657” has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be investigated for its potential therapeutic effects or as a tool for studying biological processes. In industry, “MFCD33022657” can be utilized in the production of materials, pharmaceuticals, or other chemical products.
Mécanisme D'action
The mechanism of action of “MFCD33022657” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. The precise molecular targets and pathways involved may vary, but they typically include enzymes, receptors, or other proteins that play a role in the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to “MFCD33022657” can be identified based on their structural and functional properties. These similar compounds may share common features, such as specific functional groups or chemical backbones, that contribute to their similar behavior in chemical reactions and applications.
Uniqueness: The uniqueness of “MFCD33022657” lies in its specific combination of properties, which may include its reactivity, stability, and potential applications. By comparing it with similar compounds, researchers can better understand its distinct advantages and limitations, guiding its use in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C10H5BrCl2N2O |
|---|---|
Poids moléculaire |
319.97 g/mol |
Nom IUPAC |
5-bromo-4-(2,4-dichlorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
Clé InChI |
KIKLPSRJZZTNHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


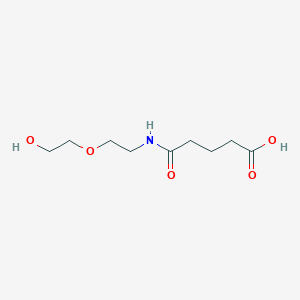
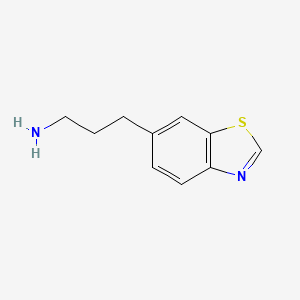
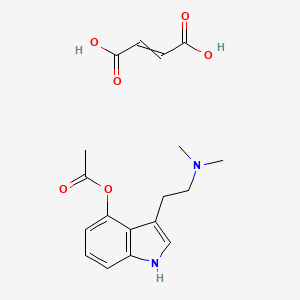
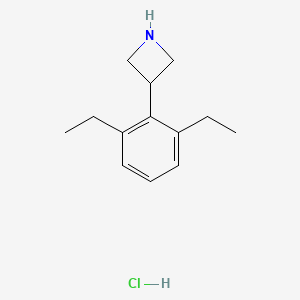
![3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13702978.png)

![2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine](/img/structure/B13702985.png)
